6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
Brand Name: Vulcanchem
CAS No.: 38313-28-9
VCID: VC18403854
InChI: InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H
SMILES:
Molecular Formula: C11H16BrNO2
Molecular Weight: 274.15 g/mol

6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide

CAS No.: 38313-28-9

Cat. No.: VC18403854

Molecular Formula: C11H16BrNO2

Molecular Weight: 274.15 g/mol

* For research use only. Not for human or veterinary use.

6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide - 38313-28-9

Specification

CAS No. 38313-28-9
Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
IUPAC Name (5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium;bromide
Standard InChI InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H
Standard InChI Key WVTXFXCXXUAZLK-UHFFFAOYSA-N
Canonical SMILES C[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is formally designated by the IUPAC name (5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium; bromide, reflecting its tetrahydronaphthalene backbone, dual hydroxyl groups at positions 5 and 6, and methylamino substitution at position 2, stabilized by a bromide counterion. The molecular formula C₁₁H₁₆BrNO₂ corresponds to a molecular weight of 274.15 g/mol, with the following structural features:

  • A partially saturated naphthalene ring system (positions 1–8)

  • Hydroxyl groups at positions 5 and 6

  • A methylamino group (-NHCH₃) at position 6

  • Bromide ion (Br⁻) balancing the positive charge on the protonated amine

The Standard InChI key WVTX... (truncated in source data) and InChI string provide precise stereochemical and connectivity details, critical for computational modeling and patent documentation.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number38313-28-9
Molecular FormulaC₁₁H₁₆BrNO₂
Molecular Weight274.15 g/mol
IUPAC Name(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium; bromide
Salt FormHydrobromide

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis of 6-methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is inferred to proceed via modification of its parent compound, 5,6-dihydroxy-2-methylaminotetralin (CID 38005), through sequential functionalization. A plausible multi-step route involves:

  • Nitration: Introduction of a nitro group to the tetralin backbone.

  • Reduction: Conversion of nitro to amine using catalytic hydrogenation or metal-acid systems.

  • Methylation: Alkylation of the amine group with methylating agents (e.g., methyl iodide).

  • Hydrobromination: Salt formation via reaction with hydrobromic acid.

Critical challenges include preserving phenolic hydroxyl groups during methylation and achieving regioselective bromination. Process optimization would necessitate careful control of reaction stoichiometry and pH to avoid over-bromination or decomposition.

Purification and Characterization

Post-synthesis purification likely employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatography. Analytical confirmation relies on:

  • ¹H/¹³C NMR: To verify aromatic proton environments and methylamino integration.

  • Mass Spectrometry: For molecular ion ([M+H]⁺) validation at m/z 274.

  • Elemental Analysis: Confirming Br content (~29.2% by mass).

Physicochemical Properties and Stability

While experimental data on solubility, melting point, and stability remain unreported in open literature, inferences can be drawn from structural analogs:

  • Solubility: Expected moderate solubility in polar solvents (water, ethanol) due to ionic hydrobromide form, with limited solubility in nonpolar media.

  • Stability: Susceptible to oxidative degradation at phenolic -OH groups under basic conditions. Storage recommendations for similar compounds advise inert atmospheres and desiccated environments.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Tetralin Derivatives

CompoundSubstituentsSalt FormKey Applications
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol-NHCH₃, -OH (5,6)HydrobromideResearch chemical
5,6-Dihydroxy-2-aminotetralin-NH₂, -OH (5,6)HydrochlorideNeurotransmitter studies
5-Methoxy-6-nitro-1,2,3,4-tetralin-OCH₃, -NO₂NoneExplosives precursor

The methylamino group in 6-methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide confers greater lipophilicity versus the primary amine analog, potentially enhancing membrane permeability in biological systems.

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